![molecular formula C15H10Cl2N2O3S B15148984 2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15148984.png)
2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes chloro, formamido, and benzoic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Chlorination: Introduction of chlorine atoms into the aromatic ring.
Formamidation: Formation of the formamido group through reaction with formamide.
Thioylation: Introduction of the methanethioyl group.
Benzoic Acid Formation: Final step involves the formation of the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of the thioyl group to a sulfoxide or sulfone.
Reduction: Reduction of the formamido group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-CHLORO-5-CHLOROSULFONYL-BENZOIC ACID: Similar structure but with a chlorosulfonyl group instead of the formamido and methanethioyl groups.
5-AMINO-2-CHLOROBENZOIC ACID: Contains an amino group instead of the formamido and methanethioyl groups.
Uniqueness
2-CHLORO-5-({[(2-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both formamido and methanethioyl groups differentiates it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C15H10Cl2N2O3S |
|---|---|
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
2-chloro-5-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-11-4-2-1-3-9(11)13(20)19-15(23)18-8-5-6-12(17)10(7-8)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
Clé InChI |
GPTWFFCQAPRNED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


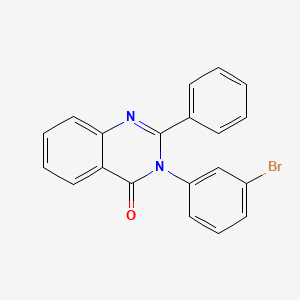
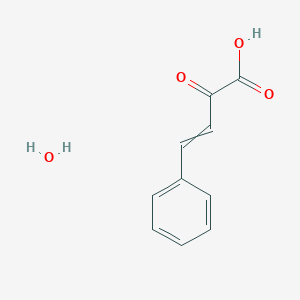
![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)

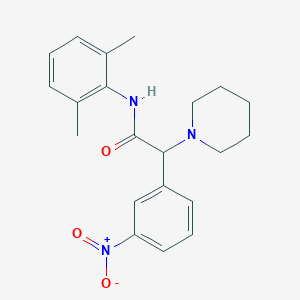
![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
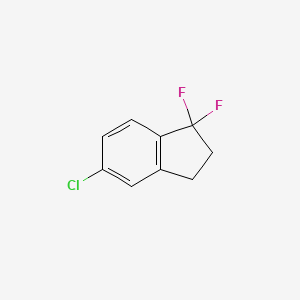
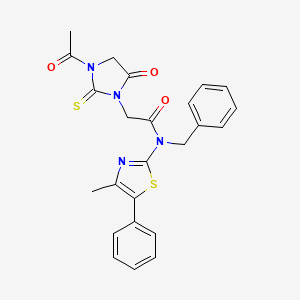
![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
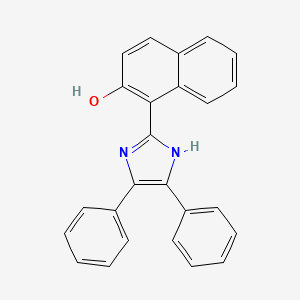
![2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate](/img/structure/B15148968.png)
![2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl-](/img/structure/B15148980.png)
![(2-hydroxy-3-methylphenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15148981.png)
